molecular formula C9H9NO3 B177422 1-(2-Nitrophenyl)propan-2-one CAS No. 1969-72-8

1-(2-Nitrophenyl)propan-2-one

Cat. No. B177422
CAS RN: 1969-72-8
M. Wt: 179.17 g/mol
InChI Key: VBJUDFZTSGSTGO-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)propan-2-one, also known as 1-(2-nitrophenyl)acetone, is a chemical compound with the molecular formula C9H9NO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of 1-(2-Nitrophenyl)propan-2-one is 179.18 . The InChI code for this compound is 1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

1-(2-Nitrophenyl)propan-2-one is a liquid at room temperature . It has a molecular weight of 179.18 and a density of 1.199g/cm3 . The boiling point of this compound is 299.4ºC at 760mmHg .

Scientific Research Applications

Corrosion Inhibition

1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one has been studied as a corrosion inhibitor for mild steel in acidic solutions. It shows high inhibition efficiency, which increases with the inhibitor concentration and decreases with rising temperature. The compound adheres to the metal surface following the Langmuir adsorption isotherm and acts as a mixed-type inhibitor (Hamani et al., 2017).

Photophysical Properties

Derivatives of 1-(2-Nitrophenyl)propan-2-one exhibit significant solvatochromic effects, showing shifts in absorption and fluorescence spectra from non-polar to polar solvents. This indicates a change in dipole moment between the ground and excited states, suggesting these molecules stabilize more in the singlet excited state (Kumari et al., 2017).

Solvatochromic Behavior

The solvatochromic behavior of related compounds, such as 1-(p-dimethylaminophenyl)-2-nitroethylene, has been analyzed in binary solvent mixtures. This research contributes to understanding solute-solvent and solvent-solvent interactions, highlighting hydrogen bonding and solvophobic interactions' roles (Giusti et al., 2009).

Molecular Structure and Properties

Studies on nitro-substituted chalcones, including 1-(2-Nitrophenyl)propan-2-one derivatives, have revealed their crystal structures and molecular properties. The position of nitro substituents affects the molecular coplanarity, influencing the crystal packing and stability (Hidalgo et al., 2021).

Biological Activity

Derivatives of 1-(2-Nitrophenyl)propan-2-one have been synthesized and tested for biological activities. For example, hydrazone ligands and their metal complexes show antimicrobial activities, indicating that the compound's structure can significantly impact its biological efficacy (El-Sherif, 2009).

Synthesis of Other Compounds

1-(2-Nitrophenyl)propan-2-one has been used as a starting material in the synthesis of various compounds, such as cryptolepine and cryptoteckieine, demonstrating its utility in organic synthesis (Ho & Jou, 2002).

Gastroprotective and Anti-Inflammatory Properties

Certain chalcones synthesized from 1-(2-Nitrophenyl)propan-2-one have shown significant anti-inflammatory and gastroprotective properties, highlighting their potential therapeutic applications (Okunrobo et al., 2006).

properties

IUPAC Name

1-(2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJUDFZTSGSTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500772
Record name 1-(2-Nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)propan-2-one

CAS RN

1969-72-8
Record name 1-(2-Nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Example 8, i.e., α-acetyl-β-dimethylamino-2-nitrostyrene was refluxed with a mixture of 8 ml. of water and 25 ml. of dioxane for 24 hours. After cooling, the mixture was concentrated in vacuo and the residue partitioned between methylene chloride and water. The organic phase was washed with brine, dried and concentrated. The crude product was chromatographed on silica gel using benzene, followed by methylene chloride as the eluent to give 926 mg. (26 percent based on β-dimethylamino-2-nitrostyrene) of 1-o-nitrophenyl-2-propanone as an oil. A small amount was recrystallized from hexane to give pale yellow plates of 1-o-nitrophenyl-2-propanone, having a melting point of 24°-25°. The nmr spectrum was in agreement with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KC Coffman, TA Palazzo, TP Hartley, JC Fettinger… - Organic …, 2013 - ACS Publications
Reductive heterocycle–heterocycle (heterocycle → heterocycle; H–H) transformations that give 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl …
Number of citations: 74 pubs.acs.org
S Bühler, I Lagoja, H Giegrich… - Helvetica Chimica …, 2004 - Wiley Online Library
Based upon the photolabile [2‐(2‐nitrophenyl)propoxy]carbonyl group (NPPOC), a large number of modified 2‐(2‐nitrophenyl)propanol derivatives substituted at the phenyl ring (see 23…
Number of citations: 119 onlinelibrary.wiley.com
PP Giovannini, LA Lerin, M Müller… - Advanced Synthesis …, 2016 - Wiley Online Library
Thiamine diphosphate (ThDP)‐dependent enzymes are well known biocatalysts for the asymmetric synthesis of α‐hydroxy ketones with preferential (R)‐selectivity. Pharmaceutically …
Number of citations: 10 onlinelibrary.wiley.com
MJ Haddadin, E Carroll, P Jason - Synthesis and Quantum …, 2016 - search.proquest.com
Myeloperoxidase (MPO) produces hypohalous acids as a key component of the innate immune response; however, release of these acids extraeellularly results in inflammatory cell and …
Number of citations: 2 search.proquest.com
H Yang, T Peng, X Wen, T Chen, Y Sun, S Liu… - …, 2021 - Wiley Online Library
A new kind of photolabile protecting group (PLPG) for carboxyl moieties was designed and synthesized as the linker between resin and peptide. This group can be used for the …
AAN de Souza, NS Silva, AV Müller… - The Journal of …, 2018 - ACS Publications
We have investigated both batch and continuous flow photoarylations of enol-acetates to yield different α-arylated aldehyde and ketone building blocks by using diazonium salts as the …
Number of citations: 60 pubs.acs.org
SL Zhang, ZL Yu - The Journal of Organic Chemistry, 2016 - ACS Publications
A retro-aldol reaction of two β-hydroxy compounds in synergy with Pd-catalyzed cross-coupling of aryl halides is reported herein, which produces selectively mono-α-arylated ketones …
Number of citations: 34 pubs.acs.org
RG Coombes - ORGANIC REACTION MECHANISMS· 1998, 2003 - Wiley Online Library
A recently published book on vinyl cations and related species1 contains several relevant reviews, which will be detailed below. A comprehensive review of the interactions between …
Number of citations: 4 onlinelibrary.wiley.com
GW Amarante, M Cavallaro, F Coelho - Journal of the Brazilian …, 2011 - SciELO Brasil
Using Morita-Baylis-Hillman adducts as substrates, the Curtius rearrangement was performed in a sequence that allowed the synthesis of several hydroxy-ketones (acyloins) with great …
Number of citations: 9 www.scielo.br
T Hering, DP Hari, B König - The Journal of Organic Chemistry, 2012 - ACS Publications
Visible light mediates efficiently the α-arylation of enol acetates by aryl diazonium salts under mild conditions using [Ru(bpy) 3 ]Cl 2 as a photoredox catalyst. The broad scope of the …
Number of citations: 188 pubs.acs.org

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